Bis(3-amino)triostin A

Description

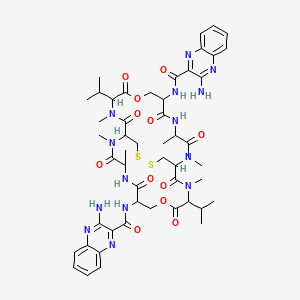

Bis(3-amino)triostin A is a derivative of the natural antibiotic triostin A, a bisintercalating quinoxaline antibiotic isolated from Streptomyces triostinicus . Triostin A’s structure comprises a cyclic octadepsipeptide backbone with two quinoxaline chromophores spaced 10.5 Å apart, enabling bisintercalation into the minor groove of double-stranded DNA, preferentially targeting CpG dinucleotide sequences . The parent compound’s tetra-N-methylation and disulfide bridge confer rigidity and preorganization, facilitating entropically favorable DNA binding .

This compound introduces amino group substitutions at the 3-position of the quinoxaline moieties or peptide backbone. This modification aims to enhance DNA-binding specificity, alter sequence selectivity, or enable functionalization for hybrid applications (e.g., metal coordination or fluorescent labeling) .

Properties

CAS No. |

85502-71-2 |

|---|---|

Molecular Formula |

C50H64N14O12S2 |

Molecular Weight |

1117.3 g/mol |

IUPAC Name |

3-amino-N-[20-[(3-aminoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C50H64N14O12S2/c1-23(2)37-49(73)75-19-31(59-43(67)35-39(51)57-29-17-13-11-15-27(29)55-35)41(65)53-26(6)46(70)62(8)34-22-78-77-21-33(47(71)63(37)9)61(7)45(69)25(5)54-42(66)32(20-76-50(74)38(24(3)4)64(10)48(34)72)60-44(68)36-40(52)58-30-18-14-12-16-28(30)56-36/h11-18,23-26,31-34,37-38H,19-22H2,1-10H3,(H2,51,57)(H2,52,58)(H,53,65)(H,54,66)(H,59,67)(H,60,68) |

InChI Key |

SRJRNFRLRQNCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3N)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5N)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-amino)triostin A involves the modification of triostin A. One common method includes the substitution of the quinoxaline chromophores with amino groups. This can be achieved by supplementing cultures of Streptomyces triostinicus with aromatic carboxylic acids, followed by purification using high-pressure liquid chromatography and characterization by nuclear magnetic resonance .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces triostinicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

2.1. Condensation Reactions

The amino groups participate in Schiff base formation with aldehydes. For example:

-

Reaction with benzaldehyde generates an imine intermediate, enabling subsequent cycloaddition reactions .

-

Condensation with triformylphloroglucinol yields a fluorescent chemosensor for copper ion detection .

Conditions : Reflux in ethanol with catalytic acetic acid .

2.2. Imino Diels–Alder Reactions

The in situ-generated Schiff base undergoes regioselective intermolecular imino Diels–Alder reactions with electron-rich alkenes (e.g., ethyl vinyl ether):

-

Catalyzed by indium trichloride (10 mol%) in ionic liquid ([Bmin]BF<sub>4</sub>) .

-

Product : Ethyl-3-((9-ethyl-9H-carbazol-3-yl)amino)but-2-enoate (C<sub>22</sub>H<sub>25</sub>N<sub>3</sub>O<sub>2</sub>), isolated via crystallization .

2.3. Diazotization and Coupling

The amino groups can be diazotized to form reactive diazonium salts:

-

Diazonium salt formation : Treatment with NaNO<sub>2</sub>/HCl at 0–5°C .

-

Coupling with trifluoromethyltrimethylsilane (TMSCF<sub>3</sub>) : Produces 3-((trifluorothio))-9-ethylcarbazole in the presence of CuSCN .

2.4. Acylation Reactions

The amino groups react with acylating agents:

-

Acetylation : Treatment with acetic anhydride yields N-acetyl derivatives, enhancing solubility .

-

Hydrazide formation : Reaction with hydrazine hydrate produces hydrazides for further derivatization .

3.1. Pyrrole Formation

Reaction with 3,4-bis(trimethylthiophen-3-yl)furan-2,5-dione under reflux in toluene:

Comparative Reactivity with Triostin Derivatives

Biological Implications

The amino groups enhance DNA interaction via:

Scientific Research Applications

Bis(3-amino)triostin A has a wide range of applications in scientific research:

Chemistry: It is used as a DNA-binding agent in studies involving DNA structure and function.

Biology: It serves as a tool for studying DNA-protein interactions and gene regulation.

Medicine: Its ability to bind to DNA makes it a potential candidate for anticancer and antibiotic therapies.

Industry: It is used in the development of biosensors and diagnostic tools

Mechanism of Action

Bis(3-amino)triostin A exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation. The amino groups at the 3-position of the quinoxaline rings enhance its binding affinity and specificity for guanine-cytosine-rich sequences. This binding interferes with DNA replication and transcription, leading to its antibiotic and anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Bis(3-amino)triostin A and related compounds:

Key Research Findings

- Sequence Specificity: this compound’s parent compound, triostin A, spans 10.5 Å between intercalators, optimally fitting CpG dinucleotides . Echinomycin, despite structural similarities, prefers 5′-ACGT due to steric and electronic differences in its peptide backbone .

- DNA Stabilization: Fluorescence melting experiments show that thiocoraline stabilizes DNA minimally (ΔTm ≈ 2–4°C), while echinomycin and triostin A induce significant stabilization (ΔTm > 10°C) due to bisintercalation . This compound is hypothesized to exhibit comparable or improved stabilization, depending on substitution effects .

- Functional Hybridization: Triostin A analogs modified with nucleobases (e.g., adenine/thymine) or metal-coordinating ligands (e.g., [1,4,7]triazacyclononane) retain DNA-binding capability while enabling orthogonal functions like metal coordination . This compound’s amino groups could serve as attachment points for similar functionalization .

Mechanistic Divergence

- Backbone Rigidity: Triostin A’s tetra-N-methylation and disulfide bridge confer rigidity critical for preorganization . Thiocoraline’s lack of methylation reduces DNA-binding entropy, explaining its weaker stabilization .

- Chromophore Interactions: Quinoxaline derivatives (triostin A, echinomycin) intercalate via planar aromatic systems, while thiocoraline’s lack of chromophores limits it to minor groove interactions . This compound’s modified chromophores could modulate intercalation depth or π-stacking efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.